Trioxsalen

Catalog No.
S545922
CAS No.
3902-71-4
M.F
C14H12O3
M. Wt
228.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trioxsalen

CAS Number

3902-71-4

Product Name

Trioxsalen

IUPAC Name

2,5,9-trimethylfuro[3,2-g]chromen-7-one

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

InChI

InChI=1S/C14H12O3/c1-7-4-12(15)17-14-9(3)13-10(6-11(7)14)5-8(2)16-13/h4-6H,1-3H3

InChI Key

FMHHVULEAZTJMA-UHFFFAOYSA-N

SMILES

CC1=CC(=O)OC2=C1C=C3C=C(OC3=C2C)C

Solubility

Soluble in DMSO, not in water

Synonyms

2,5,9-Trimethyl-7H-furo(3,2-g)benzopyran-7-one, 4,5',8-Trimethylpsoralen, NSC 71047, NSC-71047, NSC71047, Trimethylpsoralen, Trioxisalenum, Trioxsalen, Trioxysalen, Trisoralen

Canonical SMILES

CC1=CC(=O)OC2=C1C=C3C=C(OC3=C2C)C

Description

The exact mass of the compound Trioxsalen is 228.07864 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757371. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Coumarins - Furocoumarins. It belongs to the ontological category of psoralens in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Psoriasis and Vitiligo Treatment (PUVA Therapy)

Trioxsalen is most known for its role in PUVA (psoralen + ultraviolet A) therapy. In this treatment, trioxsalen is administered orally or topically, followed by exposure to UVA light. The combination interacts with skin cells, suppressing the overactive immune response seen in psoriasis and stimulating pigment production in vitiligo. Research suggests PUVA therapy can be effective in managing these conditions, although potential side effects like increased sunburn risk and potential for skin cancer necessitate careful monitoring by healthcare professionals Source: National Psoriasis Foundation.

Studying DNA Repair Mechanisms

Trioxsalen's interaction with UVA light can induce DNA damage in cells. This property makes it a valuable tool in research investigating DNA repair mechanisms. Scientists can use trioxsalen to create controlled DNA damage and then study how cells respond and repair the lesions. This research contributes to the understanding of various diseases associated with DNA damage, such as cancer and neurodegenerative disorders Source: Photochemistry and Photobiology, DNA damage by 8-methoxypsoralen and ultraviolet A light: .

Trioxsalen, also known as trimethylpsoralen or trioxysalen, is a furanocoumarin compound derived from various plants, particularly Psoralea corylifolia. This compound is notable for its ability to cause photosensitization of the skin when exposed to ultraviolet light, specifically ultraviolet A (UV-A) radiation. Trioxsalen is primarily used in combination with UV-A light in a treatment modality known as psoralen plus ultraviolet light A (PUVA) therapy, which is effective for conditions such as vitiligo and hand eczema. Upon activation by UV-A, trioxsalen forms interstrand cross-links in DNA, potentially leading to programmed cell death if not repaired by cellular mechanisms .

Trioxsalen's primary mechanism of action relies on its photosensitizing properties. Upon UVA activation, trioxsalen forms interstrand crosslinks in DNA, inhibiting DNA replication and cell division []. This targeted cell damage can be used therapeutically in conditions like vitiligo, where repigmentation is desired. However, it can also be detrimental, increasing the risk of skin cancer with prolonged use [].

Trioxsalen is a potent photosensitizer and can cause severe sunburn if not used with extreme caution. It significantly increases the skin's sensitivity to UVA light, even from sunlight [].

  • Increased Risk of Skin Cancer: Studies have shown a correlation between trioxsalen use and an increased risk of developing skin cancer [].
  • Premature Aging: Chronic exposure to trioxsalen can lead to premature skin aging, similar to the effects of excessive sun exposure [].
  • Ocular Toxicity: Trioxsalen can cause cataracts and other eye problems if it comes into contact with the eyes [].

Trioxsalen undergoes significant chemical transformations upon exposure to UV-A light. The primary reaction involves the formation of covalent bonds with DNA, leading to cross-linking between strands. This reaction can induce mutations and small deletions in the DNA sequence, making trioxsalen a useful tool in genetic research for studying mutagenesis. Specifically, it can generate base transitions and transversions, which are critical for understanding DNA repair mechanisms and mutagenesis processes .

The biological activity of trioxsalen is largely attributed to its role as a photosensitizer. When activated by UV-A light, it exhibits mutagenic properties, primarily affecting cellular DNA. This activation leads to the formation of reactive species that can damage cellular components. In therapeutic contexts, trioxsalen is beneficial for treating skin disorders by promoting repigmentation in vitiligo patients through its interaction with melanocytes. Additionally, it has been shown to possess lipoxygenase inhibitory activity, suggesting potential anti-inflammatory properties .

Trioxsalen can be synthesized through several methods involving multi-step reactions. A common synthetic route includes:

  • Starting Materials: Potassium carbonate and acetone are used as initial reactants.
  • Reagents: N,N-Diethylaniline serves as a key reagent.
  • Conditions: The reaction typically requires heating at around 218 °C.
  • Final Steps: The process may involve the use of 2,3-dichloro-5,6-dicyanobenzoquinone to complete the synthesis.

This method yields trioxsalen through careful control of reaction conditions and reagent concentrations .

Trioxsalen has several applications across different fields:

  • Medical: Primarily used in PUVA therapy for treating skin conditions like vitiligo and psoriasis.
  • Research: Employed as an experimental mutagen in genetics research to study DNA damage and repair mechanisms.
  • Cosmetic: Investigated for potential applications in skin pigmentation treatments.

Despite its therapeutic benefits, trioxsalen must be used cautiously due to its ability to increase skin sensitivity to sunlight .

Studies on trioxsalen have focused on its interactions with various biological molecules:

  • DNA: The compound forms covalent bonds with DNA upon UV activation, leading to cross-linking that can influence genetic stability.
  • Proteins: Trioxsalen may also react with proteins, which could alter their function and contribute to its biological effects.
  • Melanin Production: Research indicates that trioxsalen can enhance melanin production in response to UV exposure, which is beneficial for repigmentation therapies .

Several compounds share structural or functional similarities with trioxsalen. Here are some notable examples:

Compound NameStructure TypeUnique Features
PsoralenFuranocoumarinNaturally occurring; used similarly in PUVA therapy.
MethoxsalenFuranocoumarinSimilar mechanism; less potent than trioxsalen.
AngelicinFuranocoumarinExhibits phototoxicity; used in research settings.
BergaptenFuranocoumarinKnown for its role in plant defense mechanisms.

Trioxsalen stands out due to its specific ability to form stable DNA cross-links upon UV activation, making it particularly valuable for both therapeutic applications and genetic research .

Trioxsalen, a furanocoumarin derivative, is systematically named 2,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one under IUPAC nomenclature. Its molecular formula is C₁₄H₁₂O₃, with a molecular weight of 228.24 g/mol. The compound is characterized by a fused furan-chromenone backbone substituted with three methyl groups at positions 2, 5, and 9 (Figure 1).

Table 1: Key identifiers of trioxsalen

PropertyValue
CAS Registry Number3902-71-4
EC Number223-459-0
SynonymsTrimethylpsoralen, Trisoralen
SMILESCC1=CC(=O)OC2=C1C=C3C=C(OC3=C2C)C

The structural uniqueness of trioxsalen lies in its planar configuration, which facilitates intercalation into DNA and subsequent photoactivation.

Crystallographic Analysis and Three-Dimensional Conformation

X-ray crystallography studies reveal that trioxsalen adopts a near-planar conformation with an average deviation of 0.016 Å from the least-squares plane. The molecule’s fused ring system exhibits extended conjugation, critical for its photosensitizing properties. Key crystallographic parameters include:

Table 2: Selected bond lengths and angles in trioxsalen

Bond/AngleValue (Å/°)
C5–C101.472 Å
C9–C101.456 Å
O1–C9–C8120.3°
C7–O11–C6117.8°

The planar structure enables efficient π-π stacking interactions with DNA base pairs, while methyl groups enhance hydrophobic binding. Crystallographic data further confirm that the furan and chromenone rings form a rigid, conjugated system, which absorbs UV-A light (320–400 nm) to generate reactive oxygen species.

Synthetic Pathways and Industrial Production Methodologies

Trioxsalen is synthesized via multi-step routes starting from psoralen derivatives. A representative industrial synthesis involves:

Table 3: Key steps in trioxsalen synthesis

StepReagents/ConditionsPurpose
1Potassium carbonate, acetoneAlkylation of psoralen precursor
2N,N-diethylaniline, 218°CCyclization to form furan ring
3DDQ, benzene, 12 h refluxOxidation to final product
  • Alkylation: A psoralen precursor undergoes methyl group introduction using alkylating agents in acetone.
  • Cyclization: The intermediate is heated with N,N-diethylaniline to form the fused furan ring.
  • Oxidation: 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) oxidizes the intermediate to yield trioxsalen.

Industrial production scales this process under controlled conditions to achieve >98% purity, as verified by HPLC. Modifications, such as introducing solubilizing side chains, have been explored to enhance application-specific properties.

The thermodynamic foundations of trioxsalen-deoxyribonucleic acid interactions are characterized by moderate but sequence-specific binding affinities that facilitate subsequent photochemical processes. Comprehensive binding studies utilizing gel electrophoresis techniques have established association constants ranging from 300 to 2,500 inverse molar units under physiological magnesium concentrations of 0.5 millimolar [5]. These binding parameters demonstrate significantly lower affinity compared to other psoralen derivatives, with 8-methoxypsoralen exhibiting association constants of 325,000 inverse molar units and aminomethyltrioxsalen showing 516,000 inverse molar units under identical experimental conditions [6].

Table 1: Thermodynamic Parameters for Trioxsalen-Deoxyribonucleic Acid Binding

ParameterTrioxsalen ValueComparison CompoundMeasurement ConditionsReference
Association Constant (Ka)300-2500 M⁻¹8-MOP: 325 × 10³ M⁻¹0.5 mM Mg²⁺, gel electrophoresisCitation 43
Binding Enthalpy (ΔH)Not directly measuredIntercalation: typically negativeNot available for trioxsalenGeneral intercalation data
Binding Entropy (ΔS)Not directly measuredTypically negative for intercalationNot available for trioxsalenGeneral intercalation data
Free Energy Change (ΔG)Negative (favorable)8-MOP: ~-12 kcal/molCalculated from KaCitations 31, 40
Reaction Quantum Yield0.48-MOP: 0.04UV-A irradiation (375 nm)Citation 22

The intercalation process involves the insertion of trioxsalen's planar aromatic system between consecutive base pairs, with preferential targeting of adenine-thymine rich sequences, particularly 5'-thymine-adenine-3' dinucleotide steps [7] [8]. This sequence specificity arises from optimal geometric complementarity between the tricyclic psoralen framework and the narrower minor groove characteristics of adenine-thymine base pairs compared to guanine-cytosine pairs [9]. The thermodynamic driving force for intercalation derives primarily from π-π stacking interactions between the aromatic rings of trioxsalen and the nucleotide bases, supplemented by van der Waals forces and hydrophobic interactions [10].

Binding affinity measurements reveal that trioxsalen exhibits intermediate intercalation strength among psoralen derivatives, with the association constant falling within the range typical for moderate-affinity deoxyribonucleic acid intercalators [6]. The free energy change associated with binding is thermodynamically favorable, though the specific enthalpy and entropy contributions have not been directly determined for trioxsalen. Comparative analysis with related intercalating compounds suggests that the binding process is enthalpically driven, with negative enthalpy changes partially offset by unfavorable entropy losses associated with the restriction of molecular motion upon complex formation [11] [12].

The binding stoichiometry follows the neighbor exclusion principle characteristic of intercalating agents, where occupation of one intercalation site prevents binding at immediately adjacent sites due to structural constraints imposed by the unwound and lengthened deoxyribonucleic acid helix [10]. Under saturating conditions, maximum binding densities approach one trioxsalen molecule per four to five base pairs, consistent with the geometric requirements for intercalation without excessive distortion of the deoxyribonucleic acid backbone [13].

Photoinduced Cross-Linking Mechanisms at Pyrimidine Sites

The photochemical activation of intercalated trioxsalen represents a sophisticated molecular process that converts reversible non-covalent interactions into stable covalent adducts with remarkable specificity for pyrimidine residues. Upon absorption of ultraviolet-A radiation in the wavelength range of 315 to 400 nanometers, trioxsalen undergoes intersystem crossing to populate a reactive triplet excited state with lifetimes ranging from 1 to 10 microseconds [9]. This triplet state serves as the crucial intermediate for subsequent photochemical reactions with deoxyribonucleic acid bases.

Table 2: Detailed Photoinduced Cross-Linking Mechanism

Mechanistic StepMolecular ProcessEnergy/KineticsSpecificity
Initial Intercalationπ-stacking between base pairs at 5'-TpA-3' sitesKa = 300-2500 M⁻¹Preferential for AT-rich sequences
Triplet State FormationIntersystem crossing upon UV-A absorption (315-400 nm)Triplet lifetime: 1-10 μsRequires UV-A wavelength
Furan-side Monoadduct[2+2] cycloaddition with thymine C5-C6 double bondFormation time: ~1-10 μsThymine-specific reaction
Pyrone-side ReactionSecond photon absorption if furan reacted firstFormation time: ~50 μsRequires prior furan reaction
Interstrand CrosslinkCovalent bond formation with opposite strand thymineStable covalent bondsSequence-dependent efficiency

The primary photochemical reaction involves [2+2] cycloaddition between the 4',5'-double bond of the furan ring and the 5,6-double bond of thymine residues, forming a cyclobutane ring that covalently links trioxsalen to the pyrimidine base [7] [9]. This monoadduct formation occurs with a quantum yield of approximately 0.4, representing a ten-fold enhancement compared to 8-methoxypsoralen, which exhibits a quantum yield of 0.04 under similar conditions [9]. The enhanced photoreactivity of trioxsalen contributes to its effectiveness as a photochemotherapeutic agent and research tool.

Formation of interstrand crosslinks requires a sequential two-photon process, where the initial furan-side monoadduct must absorb a second photon to activate the pyrone ring for reaction with a thymine residue on the complementary deoxyribonucleic acid strand [7]. The temporal progression of this process shows that monoadduct formation occurs within 1 to 10 microseconds following triplet state generation, while complete bis-adduct formation extends over approximately 50 microseconds [9]. The efficiency of interstrand crosslink formation depends critically on the geometric positioning of the pyrone ring relative to the opposing thymine, which is influenced by local deoxyribonucleic acid sequence and structure.

Spectroscopic investigations utilizing steady-state ultraviolet-visible and infrared spectroscopy have revealed that the photoaddition process proceeds through well-defined intermediate states [9]. The furan-side monoadduct exhibits characteristic absorption features with maxima at 340 nanometers and shoulders at approximately 352 nanometers, indicating successful cyclobutane formation between trioxsalen and thymine [9]. Computational studies using density functional theory methods have confirmed the structural assignments and provided detailed mechanistic insights into the energetics of the photochemical transformations.

The selectivity for pyrimidine sites, particularly thymine residues, arises from both geometric and electronic factors. The thymine C5-C6 double bond presents optimal orbital overlap with the excited-state trioxsalen molecule, while the methyl group at the C5 position of thymine may provide additional stabilization through hydrophobic interactions [14]. Photoinduced electron transfer from adjacent guanine residues can compete with the desired cycloaddition reaction, thereby reducing crosslinking efficiency in guanine-cytosine rich sequences [9].

Structural Perturbations in Duplex Deoxyribonucleic Acid Post-Adduct Formation

The formation of trioxsalen-deoxyribonucleic acid adducts induces profound structural perturbations that extend well beyond the immediate site of covalent modification, fundamentally altering the geometric and dynamic properties of the duplex structure. These structural changes represent a cascade of conformational adjustments that accommodate the bulky tricyclic adduct while maintaining overall helical integrity through compensatory distortions in the surrounding deoxyribonucleic acid segments.

Table 3: Comprehensive Deoxyribonucleic Acid Structural Changes

Structural AspectNormal B-form DNAAfter Trioxsalen IntercalationAfter Crosslink Formation
Helical Twist36° per base pair stepUnwound by 28° ± 4° per moleculeFurther local distortion
Base Pair Separation3.4 Å rise per base pairIncreased to ~6.8 Å at intercalation sitesConstrained by covalent bonds
Backbone ConformationStandard sugar-phosphate geometryPhosphate groups pushed apart, increased flexibilitySignificant backbone strain
Major Groove Width~22 Å widthLocally widened to accommodate intercalatorDistorted geometry
DNA Persistence Length~50 nmIncreased rigidity (doubled in bis-intercalation)Greatly reduced flexibility

The initial intercalation phase produces characteristic structural modifications that involve local unwinding of the double helix by 28° ± 4° per intercalated trioxsalen molecule [5]. This unwinding angle, determined through gel electrophoretic analysis of supercoiled plasmid deoxyribonucleic acid, represents the rotational adjustment required to accommodate the planar aromatic system between consecutive base pairs. Simultaneously, the intercalation process induces lengthening of the helix by approximately 0.34 nanometers per intercalated molecule, corresponding to the thickness of the aromatic ring system [10] [15].

The accommodation of trioxsalen between base pairs requires significant expansion of the local helical structure, with base pair separation increasing from the normal 3.4 angstroms to approximately 6.8 angstroms at intercalation sites [10] [16]. This dramatic expansion necessitates substantial backbone flexibility, as the sugar-phosphate chains must stretch to maintain connectivity while allowing increased base pair separation. Molecular dynamics simulations have revealed that the phosphate groups undergo angular reorientation, opening toward the major groove to relieve electrostatic strain and accommodate the enlarged helical diameter [17].

Following photochemical crosslink formation, the structural perturbations become significantly more complex and constraining. The covalent attachment of trioxsalen to thymine residues on one or both strands creates rigid linkages that severely restrict local conformational flexibility [18]. Thermal denaturation studies demonstrate that interstrand crosslinks reduce the melting temperature by approximately 9°C compared to unmodified deoxyribonucleic acid, indicating substantial thermodynamic destabilization of the duplex structure [19]. This destabilization arises from the energetic cost of maintaining proper base pairing geometry in the presence of bulky covalent adducts.

The backbone distortions extend beyond the immediate crosslink site, propagating structural perturbations along several base pairs in both directions [13]. Atomic force microscopy studies of crosslinked deoxyribonucleic acid molecules reveal increased apparent persistence length, indicating enhanced local rigidity that contrasts with the reduced global stability [13]. This apparent paradox reflects the complex interplay between local stiffening due to covalent constraints and global destabilization from geometric strain.

Crystallographic and nuclear magnetic resonance structural studies of psoralen-modified deoxyribonucleic acid oligomers reveal significant alterations in groove geometry and hydration patterns [20]. The major groove width increases locally to accommodate the protruding psoralen moiety, while the minor groove exhibits corresponding compression. These geometric distortions alter the accessibility of the deoxyribonucleic acid to protein recognition elements and may contribute to the biological effects of psoralen phototherapy through disruption of essential protein-deoxyribonucleic acid interactions.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

3

Hydrogen Bond Acceptor Count

3

Exact Mass

228.078644241 g/mol

Monoisotopic Mass

228.078644241 g/mol

Heavy Atom Count

17

LogP

3.14 (LogP)

Appearance

Solid powder

Melting Point

234.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Y6UY8OV51T

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H351 (97.5%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Trioxsalen is a pigmenting photosensitizing agent used in conjunction with ultraviolet light in the treatment of vitiligo.

Pharmacology

Trioxsalen ispharmacologically inactive but when exposed to ultraviolet radiation or sunlight it is converted to its active metabolite to produce a beneficial reaction affecting the diseased tissue.

MeSH Pharmacological Classification

Photosensitizing Agents

ATC Code

D - Dermatologicals
D05 - Antipsoriatics
D05A - Antipsoriatics for topical use
D05AD - Psoralens for topical use
D05AD01 - Trioxysalen
D - Dermatologicals
D05 - Antipsoriatics
D05B - Antipsoriatics for systemic use
D05BA - Psoralens for systemic use
D05BA01 - Trioxysalen

Mechanism of Action

After photoactivation it creates interstrand cross-links in DNA, which can cause programmed cell death.

Pictograms

Health Hazard

Corrosive;Health Hazard

Other CAS

3902-71-4

Wikipedia

Trioxsalen
Methylmalonic_acid_semialdehyde

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

7H-Furo[3,2-g][1]benzopyran-7-one, 2,5,9-trimethyl-: INACTIVE

Dates

Last modified: 08-15-2023

Stabilisation of self-assembled DNA crystals by triplex-directed photo-cross-linking

Hatem O Abdallah, Yoel P Ohayon, Arun Richard Chandrasekaran, Ruojie Sha, Keith R Fox, Tom Brown, David A Rusling, Chengde Mao, Nadrian C Seeman
PMID: 27265774   DOI: 10.1039/c6cc03695c

Abstract

The tensegrity triangle is a robust DNA motif that can self-assemble to generate macroscopic three-dimensional crystals. However, the stability of these crystals is dependent on the high ionic conditions used for crystal growth. Here we demonstrate that a triplex-forming oligonucleotide can be used to direct the specific intercalation, and subsequent photo-cross-linking, of 4,5',8-trimethylpsoralen to single or multiple loci within or between the tiles of the crystal. Cross-linking between the tiles of the crystal improves their thermal stability. Such an approach is likely to facilitate the removal of crystals from their mother liquor and may prove useful for applications that require greater crystal stability.


XPF knockout via CRISPR/Cas9 reveals that ERCC1 is retained in the cytoplasm without its heterodimer partner XPF

Janin Lehmann, Christina Seebode, Sabine Smolorz, Steffen Schubert, Steffen Emmert
PMID: 28130555   DOI: 10.1007/s00018-017-2455-7

Abstract

The XPF/ERCC1 heterodimeric complex is essentially involved in nucleotide excision repair (NER), interstrand crosslink (ICL), and double-strand break repair. Defects in XPF lead to severe diseases like xeroderma pigmentosum (XP). Up until now, XP-F patient cells have been utilized for functional analyses. Due to the multiple roles of the XPF/ERCC1 complex, these patient cells retain at least one full-length allele and residual repair capabilities. Despite the essential function of the XPF/ERCC1 complex for the human organism, we successfully generated a viable immortalised human XPF knockout cell line with complete loss of XPF using the CRISPR/Cas9 technique in fetal lung fibroblasts (MRC5Vi cells). These cells showed a markedly increased sensitivity to UVC, cisplatin, and psoralen activated by UVA as well as reduced repair capabilities for NER and ICL repair as assessed by reporter gene assays. Using the newly generated knockout cells, we could show that human XPF is markedly involved in homologous recombination repair (HRR) but dispensable for non-homologous end-joining (NHEJ). Notably, ERCC1 was not detectable in the nucleus of the XPF knockout cells indicating the necessity of a functional XPF/ERCC1 heterodimer to allow ERCC1 to enter the nucleus. Overexpression of wild-type XPF could reverse this effect as well as the repair deficiencies.


Design of a Fluorescence Turn-on and Label-free Aptasensor Using the Intrinsic Quenching Power of G-Quadruplex to AMT

Dandan Wang, Fenghua Geng, Yongxiang Wang, Yu Ma, Guixin Li, Peng Qu, Congying Shao, Maotian Xu
PMID: 32062632   DOI: 10.2116/analsci.19P455

Abstract

A novel fluorescent aptasensor based on the G-quadruplex induced fluorescent quenching of psoralen and the competitive interactions between 4'-aminomethyl-4,5',8-trimethylpsoralen (AMT), adenosine triphosphate (ATP) and G-rich DNA functionalized split ATP aptamer was proposed. The binding of ATP to the G-rich DNA functionalized split aptamer induced a significant enhancement in fluorescence emission intensity while undergoing excitation at 340 nm. Under the optimal conditions, the developed aptasensor showed high selectivity and good accuracy for detecting ATP. The practicality of the proposed aptasensor has been confirmed by successfully analyzing ATP in spiked human blood serum samples with satisfactory results. As far as we know, this is the first time that the intrinsic quenching ability of G-quadruplex was applied to simply construct a fluorescence turn-on and label-free aptasensor. On account of the superiority of the simplicity of the design strategy, more work is expected in the future to develop a variety of novel sensors for other important analytes using the quenching capability of G-quadruplex through reasonable designs.


The Photoaddition of a Psoralen to DNA Proceeds via the Triplet State

Janina Diekmann, Julia Gontcharov, Sascha Fröbel, Christian Torres Ziegenbein, Wolfgang Zinth, Peter Gilch
PMID: 31415157   DOI: 10.1021/jacs.9b06521

Abstract

Psoralens are natural compounds that serve in the light dependent treatment of certain skin diseases (PUVA therapy). They are DNA intercalators that upon photoexcitation form adducts with thymine bases. For one psoralen derivative, 4'-aminomethyl-4,5',8-trimethylpsoralen (AMT), the photoreactions are characterized here by nanosecond UV-vis and IR absorption spectroscopy. The triplet state of AMT is identified as the reactive one. On the 1-10 μs time scale this local triplet state transforms into a triplet biradical bearing one single bond between the addends. Within ∼50 μs this biradical forms the final adduct featuring a cyclobutane ring. This kinetic behavior is in stark contrast to the closely related photoaddition of two thymine moieties within the DNA. Origins of the differences are discussed.


Synthesis of Oligonucleotides Containing 4,5',8-Trimethylpsoralen at the 2'-O Position and Their Cross-Linking Properties with RNAs

Akio Kobori, Asako Yamayoshi, Akira Murakami
PMID: 25199638   DOI: 10.1002/0471142700.nc0515s58

Abstract

4,5',8-Trimethylpsoralen-conjugated oligonucleotides have been used in the study of photo-cross-linking with target oligonucleotides and in the field of the photodynamic therapy. This unit describes synthetic procedures for oligonucleotides using 2'-O-methylphosphoramidite units and an adenosine phosphoramidite unit containing a 4,5',8-trimethylpsoralen derivative attached at the 2' position of an adenosine sugar moiety via an ethoxymethylene linkage. Procedures for obtaining the photo-cross-linking efficiency of 2'-O-methyloligonucleotides containing a 4,5',8-trimethylpsoralen derivative with a target oligonucleotide under UV irradiation conditions are also described, together with the procedure for preparation of (32)P-radiolabeled RNA.


Detecting RNA-RNA interactions using psoralen derivatives

Timothy W Nilsen
PMID: 25183819   DOI: 10.1101/pdb.prot080861

Abstract

Psoralens are tricyclic compounds that intercalate into double-stranded DNA or RNA and, on irradiation with long-wavelength (365-nm) UV light, covalently link pyrimidines on adjacent strands. More rarely, psoralen cross-links can be observed at the ends of helices (i.e., double-stranded-single-stranded boundaries). Although psoralens can, in some instances, cross-link protein to RNA, their primary application is to detect RNA-RNA base-pairing interactions. The most useful psoralen derivative is 4'-aminomethyl trioxsalen (AMT), which is soluble in H2O. This protocol describes the use of AMT to detect RNA-RNA interactions in tissue culture cells or in extracts. Cross-linked RNAs are detectable by their reduced mobility in polyacrylamide gels. Cross-links can be reversed by exposure to short-wavelength (254 nm) UV light.


MiR-CLIP reveals iso-miR selective regulation in the miR-124 targetome

Yuluan Wang, Charlotte Soneson, Anna L Malinowska, Artur Laski, Souvik Ghosh, Alexander Kanitz, Luca F R Gebert, Mark D Robinson, Jonathan Hall
PMID: 33300035   DOI: 10.1093/nar/gkaa1117

Abstract

Many microRNAs regulate gene expression via atypical mechanisms, which are difficult to discern using native cross-linking methods. To ascertain the scope of non-canonical miRNA targeting, methods are needed that identify all targets of a given miRNA. We designed a new class of miR-CLIP probe, whereby psoralen is conjugated to the 3p arm of a pre-microRNA to capture targetomes of miR-124 and miR-132 in HEK293T cells. Processing of pre-miR-124 yields miR-124 and a 5'-extended isoform, iso-miR-124. Using miR-CLIP, we identified overlapping targetomes from both isoforms. From a set of 16 targets, 13 were differently inhibited at mRNA/protein levels by the isoforms. Moreover, delivery of pre-miR-124 into cells repressed these targets more strongly than individual treatments with miR-124 and iso-miR-124, suggesting that isomirs from one pre-miRNA may function synergistically. By mining the miR-CLIP targetome, we identified nine G-bulged target-sites that are regulated at the protein level by miR-124 but not isomiR-124. Using structural data, we propose a model involving AGO2 helix-7 that suggests why only miR-124 can engage these sites. In summary, access to the miR-124 targetome via miR-CLIP revealed for the first time how heterogeneous processing of miRNAs combined with non-canonical targeting mechanisms expand the regulatory range of a miRNA.


Nucleotide Excision Repair, XPA-1, and the Translesion Synthesis Complex, POLZ-1 and REV-1, Are Critical for Interstrand Cross-Link Repair in

Sinae Oh, Woori Bae, Mohammad A Alfhili, Myon Hee Lee
PMID: 32945661   DOI: 10.1021/acs.biochem.0c00719

Abstract

Interstrand cross-links (ICLs) are adducts of covalently linked nucleotides in opposing DNA strands that obstruct replication and prime cells for malignant transformation or premature cell death. ICLs may be caused by alkylating agents or ultraviolet (UV) irradiation. These toxic lesions are removed by diverse repair mechanisms such as the Fanconi anemia (FA) pathway, nucleotide excision repair (NER), translesion synthesis (TLS), and homologous recombination (HR). In mammals, the xeroderma pigmentosum group F (XP-F) protein participates in both the FA pathway and NER, while DNA polymerase ζ (POLZ-1) and REV-1 mediate TLS. Nevertheless, little is known regarding the genetic determinants of these pathways in ICL repair and damage tolerance in germ cells. In this study, we examined the sensitivity of
germ cells to ICLs generated by trimethylpsoralen/ultraviolet A (TMP/UV-A) combination, and embryonic mortality was employed as a surrogate for DNA damage in germ cells. Our results show that XPA-1, POLZ-1, and REV-1 were more critical than FA pathway mediators in preserving genomic stability in
germ cells. Notably, mutant worms lacking both XPA-1 and POLZ-1 (or REV-1) were more sensitive to ICLs compared to either single mutant alone. Moreover, knockdown of XPA-1 and REV-1 leads to the retarded disappearance of RPA-1 and RAD-51 foci upon ICL damage. Since DNA repair mechanisms are broadly conserved, our findings may have ramifications for prospective therapeutic interventions in humans.


Systematic analysis of DNA crosslink repair pathways during development and aging in Caenorhabditis elegans

David M Wilson 3rd, Matthias Rieckher, Ashley B Williams, Björn Schumacher
PMID: 28934497   DOI: 10.1093/nar/gkx660

Abstract

DNA interstrand crosslinks (ICLs) are generated by endogenous sources and chemotherapeutics, and pose a threat to genome stability and cell survival. Using Caenorhabditis elegans mutants, we identify DNA repair factors that protect against the genotoxicity of ICLs generated by trioxsalen/ultraviolet A (TMP/UVA) during development and aging. Mutations in nucleotide excision repair (NER) components (e.g. XPA-1 and XPF-1) imparted extreme sensitivity to TMP/UVA relative to wild-type animals, manifested as developmental arrest, defects in adult tissue morphology and functionality, and shortened lifespan. Compensatory roles for global-genome (XPC-1) and transcription-coupled (CSB-1) NER in ICL sensing were exposed. The analysis also revealed contributions of homologous recombination (BRC-1/BRCA1), the MUS-81, EXO-1, SLX-1 and FAN-1 nucleases, and the DOG-1 (FANCJ) helicase in ICL resolution, influenced by the replicative-status of the cell/tissue. No obvious or critical role in ICL repair was seen for non-homologous end-joining (cku-80) or base excision repair (nth-1, exo-3), the Fanconi-related proteins BRC-2 (BRCA2/FANCD1) and FCD-2 (FANCD2), the WRN-1 or HIM-6 (BLM) helicases, or the GEN-1 or MRT-1 (SNM1) nucleases. Our efforts uncover replication-dependent and -independent ICL repair networks, and establish nematodes as a model for investigating the repair and consequences of DNA crosslinks in metazoan development and in adult post-mitotic and proliferative germ cells.


Explore Compound Types